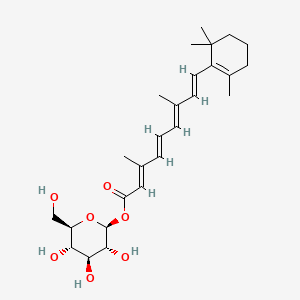

Retinoic acid glucose ester

Description

Structure

3D Structure

Properties

CAS No. |

71869-12-0 |

|---|---|

Molecular Formula |

C26H38O7 |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-13-26(19,4)5)8-6-9-17(2)14-21(28)33-25-24(31)23(30)22(29)20(15-27)32-25/h6,8-9,11-12,14,20,22-25,27,29-31H,7,10,13,15H2,1-5H3/b9-6+,12-11+,16-8+,17-14+/t20-,22-,23+,24-,25+/m1/s1 |

InChI Key |

KIJSHPGTCADRKQ-IZIZVJMPSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C |

Synonyms |

eta-glucopyranosyl 9-cis-retinoate Glc-9-cis-RA glucopyranosyl retinoate |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Retinoic Acid Glucose Ester

Chemical Synthesis Methodologies

The chemical synthesis of retinoic acid glucose ester involves the formation of an ester bond between the carboxylic acid group of retinoic acid and a hydroxyl group of glucose. Key challenges in this synthesis include achieving regioselectivity and optimizing reaction conditions to maximize yield and purity.

Regioselective Esterification Approaches

The esterification of retinoic acid with glucose presents a challenge of regioselectivity due to the multiple hydroxyl groups on the glucose molecule. To achieve a specific ester, protection and deprotection strategies are often employed. For instance, selective protection of all but one hydroxyl group on the glucose molecule would direct the esterification to a specific position.

While direct literature on the regioselective synthesis of this compound is limited, analogous syntheses of similar compounds, such as glucuronide conjugates of retinoids, provide a framework. nih.gov These methods often involve the activation of the carboxylic acid and reaction with a suitably protected sugar derivative.

Utilization of Carbodiimide (B86325) Crosslinkers in Glycosylation

Carbodiimides are widely used as zero-length crosslinkers to facilitate the formation of amide or ester bonds between a carboxyl group and an amine or alcohol, respectively. creative-proteomics.comthermofisher.com In the context of this compound synthesis, a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to activate the carboxylic acid group of retinoic acid. creative-proteomics.comnih.gov This activated intermediate, an O-acylisourea, is then susceptible to nucleophilic attack by a hydroxyl group from the glucose molecule, forming the ester linkage. creative-proteomics.com

The reaction is typically performed in a suitable solvent system that can dissolve both the hydrophobic retinoic acid and the hydrophilic glucose. The use of co-solvents may be necessary to achieve a homogenous reaction mixture.

Optimization of Reaction Parameters: Molar Ratios, Solvent Systems, and Temperature Profiles

The efficiency of the esterification reaction is highly dependent on several parameters that must be optimized to achieve high yields. rsc.org

| Parameter | Description |

| Molar Ratios | The stoichiometry of retinoic acid, glucose, and the coupling agent (e.g., carbodiimide) is critical. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to side reactions and purification challenges. |

| Solvent Systems | The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. A mixture of polar and non-polar solvents might be required to accommodate the different polarities of retinoic acid and glucose. |

| Temperature | The reaction temperature affects the rate of the reaction. While higher temperatures can increase the reaction rate, they can also lead to the degradation of the sensitive polyene chain of retinoic acid. Therefore, a balance must be found. |

| Catalysts | In addition to the coupling agent, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be used to enhance the rate of esterification. |

Table 1: Key Parameters for Optimization of this compound Synthesis

Optimization of these parameters is typically achieved through systematic experimentation, such as factorial design, to identify the conditions that provide the highest yield and purity of the desired product. rsc.org

Enzymatic Synthesis Mechanisms

Enzymatic synthesis offers a green and highly specific alternative to chemical synthesis, often proceeding under mild conditions with high regioselectivity and stereoselectivity. researchgate.net

Role of Acyl-CoA:Retinol (B82714) Acyltransferases (ARATs) in Glycoside Formation

Acyl-CoA:retinol acyltransferases (ARATs) are enzymes responsible for the esterification of retinol with fatty acids to form retinyl esters, the storage form of vitamin A. mdpi.comnih.gov These enzymes utilize fatty acyl-CoAs as the acyl donor. While their primary role is in lipid metabolism, the potential for ARATs to catalyze the formation of a glucose ester of retinoic acid is an area of interest. However, current research indicates that all-trans-retinoic acid can act as an inhibitor of ARAT activity. capes.gov.brnih.gov This suggests that ARATs may not be the primary enzymes involved in the biosynthesis of this compound. Further research is needed to explore if any ARAT isoforms or related enzymes possess the ability to utilize a glucose donor to esterify retinoic acid.

Identification and Characterization of Specific Acyltransferases Involved in Glucose Esterification

While specific acyltransferases for the glucose esterification of retinoic acid have not been definitively identified, lipases are a class of enzymes that have shown great promise in the synthesis of various sugar esters. researchgate.netmdpi.com Lipases can catalyze esterification reactions in non-aqueous or low-water environments. nih.govresearchgate.net

The enzymatic synthesis of glucose fatty acid esters has been successfully demonstrated using immobilized lipases, such as those from Candida antarctica. mdpi.commdpi.com These reactions can be carried out using glucose and a suitable acyl donor. By analogy, a lipase-catalyzed reaction between retinoic acid (or an activated derivative) and glucose could be a viable route for the synthesis of this compound.

Table 2: Potential Enzymes for this compound Synthesis

| Enzyme Class | Potential Role | Research Findings |

|---|---|---|

| Lipases | Catalyze the esterification of retinoic acid with glucose. | Successfully used for the synthesis of other sugar fatty acid esters and water-soluble retinol derivatives. researchgate.netmdpi.commdpi.com |

| Acyltransferases | Transfer an acyl group to glucose, using retinoic acid as the donor. | Specific acyltransferases for this reaction are yet to be identified. ARATs, which esterify retinol, are inhibited by retinoic acid. capes.gov.brnih.gov |

Further research is required to screen for and characterize specific enzymes, whether from natural sources or through protein engineering, that can efficiently and selectively synthesize this compound. The optimization of reaction conditions, including solvent, temperature, and substrate concentrations, would be crucial for developing an efficient enzymatic process.

Specificity of Enzymatic Linkage: Regioselective Esterification at Glucose C-6 Hydroxyl Group

The synthesis of this compound necessitates a highly specific enzymatic reaction: the regioselective esterification at the C-6 hydroxyl group of glucose. This primary alcohol group is the most sterically accessible of the hydroxyl groups on the glucose molecule, making it a favorable target for enzymatic catalysis.

In the broader context of enzymatic esterification, lipases are a class of enzymes known to catalyze such reactions, often with high regioselectivity under non-aqueous conditions. researchgate.netgoogle.com For instance, lipases have been successfully employed in the synthesis of various sugar esters. The enzyme's active site geometry and the reaction conditions, such as the solvent and acyl donor, play a crucial role in directing the esterification to a specific hydroxyl group on the carbohydrate. google.com

While direct evidence for an enzyme that specifically synthesizes this compound is scarce, the well-established biosynthesis of retinoyl-β-glucuronide offers a comparative model. This process is mediated by UDP-glucuronosyltransferases (UGTs), which are part of the phase II drug metabolism pathway. nih.govncl.ac.ukresearchgate.net These enzymes catalyze the transfer of glucuronic acid from the activated donor, UDP-glucuronic acid, to the carboxylic acid moiety of retinoic acid. nih.govbio-rad.com Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9, have been identified to be involved in the glucuronidation of 13-cis-retinoic acid. nih.gov UGT2B7 has also been shown to be a key enzyme in the glucuronidation of all-trans-retinoic acid and its oxidized metabolites. nih.gov

The formation of an ester linkage with glucose, as opposed to glucuronic acid, would likely involve a different class of enzymes, potentially a glycosyltransferase or a lipase (B570770) with specific activity towards retinoic acid and glucose. The hypothetical biosynthetic pathway would require the activation of either retinoic acid, for instance as retinoyl-CoA, or glucose. The synthesis of retinoyl-CoA has been demonstrated, suggesting its potential role as an intermediate in the formation of retinoic acid esters. pnas.orgnih.gov

Research into the enzymatic synthesis of retinol glycosides, where retinol is linked to a sugar, has shown that enzymes like β-glucosidase can catalyze the formation of a glycosidic bond. researchgate.net While this involves an ether linkage to the hydroxyl group of retinol rather than an ester linkage to the carboxylic acid of retinoic acid, it demonstrates the potential for enzymatic modification of retinoids with carbohydrates.

A theoretical enzymatic synthesis of this compound could be envisioned as a two-step process, similar to strategies used for synthesizing other water-soluble retinol derivatives. researchgate.net This might involve an initial enzymatic acylation followed by the introduction of the glucose moiety. The regioselectivity for the C-6 hydroxyl group of glucose would be a critical determinant of the reaction's success, a feature often achievable with enzymatic catalysts. google.com

The table below summarizes the key enzymes involved in the metabolism of retinoic acid and related compounds, highlighting the types of linkages they form. This provides a framework for understanding the enzymatic machinery that could potentially be involved in or adapted for the synthesis of this compound.

| Enzyme Family/Enzyme | Substrate(s) | Product | Type of Linkage |

| UDP-Glucuronosyltransferases (UGTs) | |||

| UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9 | 13-cis-Retinoic Acid, 4-oxo-13-cis-Retinoic Acid, UDP-glucuronic acid | 13-cis-Retinoyl-β-glucuronide, 4-oxo-13-cis-retinoyl-β-glucuronide | Ester (Glucuronide) |

| UGT2B7 | all-trans-Retinoic Acid, 4-hydroxy-atRA, 4-oxo-atRA, 5,6-epoxy-atRA, UDP-glucuronic acid | all-trans-Retinoyl-β-glucuronide and its metabolite glucuronides | Ester (Glucuronide) |

| Acyltransferases | |||

| Lecithin:retinol acyltransferase (LRAT) | Retinol, Phosphatidylcholine | Retinyl ester | Ester |

| Acyl-CoA:retinol acyltransferase (ARAT) / Diacylglycerol acyltransferase 1 (DGAT1) | Retinol, Fatty acyl-CoA | Retinyl ester | Ester |

| Hypothetical Enzyme | |||

| Lipase / Specific Glycosyltransferase | Retinoic Acid (or Retinoyl-CoA), Glucose | This compound | Ester |

Further research is necessary to isolate and characterize an enzyme capable of catalyzing the regioselective esterification of retinoic acid at the C-6 hydroxyl of glucose. Such a discovery would not only elucidate a novel metabolic pathway for retinoic acid but also open avenues for the biotechnological production of this and other retinoid-carbohydrate conjugates.

Metabolism and Biotransformation of Retinoic Acid Glucose Ester

Enzymatic Hydrolysis and Degradation Pathways

The cleavage of the ester bond in retinoic acid glucose ester is a critical step in its metabolism, releasing retinoic acid and glucose. This hydrolysis is presumed to be an enzymatic process, given the nature of biological systems.

Identification of Esterases or Glycosidases Involved in this compound Cleavage

Direct studies identifying specific enzymes that hydrolyze this compound are scarce. However, inferences can be drawn from the metabolism of other retinoid conjugates. The hydrolysis of the structurally related compound, retinoyl β-glucuronide, is catalyzed by β-glucuronidase. nih.govnih.gov This suggests that glycosidases could potentially play a role in cleaving the glucose moiety from retinoic acid.

Additionally, a wide range of non-specific esterases and lipases are known to hydrolyze retinyl esters (esters of retinol (B82714) and fatty acids). thetriplehelixian.com These enzymes, which include carboxylesterases and hormone-sensitive lipase (B570770), are found in various tissues, including the liver, kidney, and plasma. mdpi.comacs.org While their primary substrates are typically fatty acid esters, the broad substrate specificity of some of these enzymes could potentially accommodate the hydrolysis of a glucose ester. acs.org For instance, certain lipases have been used in the enzymatic synthesis of glucose fatty acid esters, indicating their ability to interact with such structures. mdpi.com However, without direct experimental evidence, the involvement of these esterases in the in vivo hydrolysis of this compound remains speculative.

Table 1: Potential Enzymes in the Hydrolysis of Retinoid Conjugates

| Enzyme Class | Specific Enzyme Example(s) | Substrate(s) | Potential Relevance to this compound |

| Glycosidases | β-Glucuronidase | Retinoyl β-glucuronide | Suggests that a specific glycosidase may exist for the glucose conjugate. |

| Carboxylesterases | Esterase 22 (Es22), ES-10 | Retinyl esters | Broad substrate specificity may allow for the cleavage of the glucose ester bond. |

| Lipases | Hormone-Sensitive Lipase (HSL), Pancreatic Triglyceride Lipase | Retinyl esters, Triglycerides | Known to hydrolyze various esters; potential for off-target activity on glucose esters. |

Analysis of Hydrolytic Byproducts and Their Metabolic Fates

Upon enzymatic hydrolysis, this compound would yield two primary byproducts: all-trans-retinoic acid and glucose.

All-trans-retinoic acid (atRA): The metabolic fate of atRA is well-established. It is the principal biologically active form of vitamin A, regulating gene transcription by binding to nuclear receptors (RARs and RXRs). To maintain homeostasis, excess atRA is catabolized, primarily through oxidation by cytochrome P450 enzymes, particularly the CYP26 family (CYP26A1, CYP26B1, and CYP26C1). nih.govnih.gov This oxidation typically occurs at the 4-position of the β-ionone ring, leading to the formation of more polar metabolites like 4-hydroxy-RA and 4-oxo-RA, which are then slated for elimination. nih.gov

Glucose: As a fundamental molecule in cellular metabolism, the released glucose would enter central energy-yielding pathways. It is phosphorylated to glucose-6-phosphate, which can then proceed through glycolysis to produce pyruvate, enter the pentose (B10789219) phosphate (B84403) pathway to generate NADPH and precursors for nucleotide synthesis, or be stored as glycogen (B147801). nih.gov

Comparative Metabolic Stability

The stability of a retinoid conjugate is a key determinant of its biological activity and duration of action. This includes its resistance to enzymatic degradation and its chemical stability under physiological conditions.

Resistance to Cytochrome P450-Mediated Oxidation Compared to Other Retinoids

The primary route of oxidative metabolism for retinoic acid is hydroxylation of the β-ionone ring by CYP26 enzymes. nih.govbioscientifica.com The esterification of the carboxyl group with glucose would not directly protect the β-ionone ring from this enzymatic attack. Therefore, it is unlikely that this compound would be significantly more resistant to CYP450-mediated oxidation than all-trans-retinoic acid itself.

However, the presence of the bulky and hydrophilic glucose moiety could influence the molecule's ability to bind to the active site of CYP enzymes. This could potentially alter the rate of metabolism compared to free retinoic acid. It is also known that several CYP enzymes, including CYP3A4, contribute to the conversion of atRA to more polar metabolites. nih.gov The interaction of the glucose ester with these and other CYP isoforms has not been studied. Retinyl esters, which have a long fatty acid chain instead of a glucose molecule, are generally considered storage forms and must be hydrolyzed to retinol before being converted to retinoic acid and subsequently metabolized by CYPs. nih.gov

Stability Under Simulated Biological Conditions

Retinoids are notoriously unstable and sensitive to environmental factors such as light, oxygen, and temperature. researchgate.netnih.gov Esterification is a common strategy to improve the stability of retinoids. skinwellness.com For example, retinyl esters like retinyl palmitate are more stable than retinol. researchgate.net

Studies on various retinoids in cosmetic and pharmaceutical preparations provide insights into their general stability. Long-term and accelerated stability tests have shown that retinoid degradation is highly dependent on the formulation and storage conditions. nih.gov For instance, the stability of retinol in a cream was found to be greater than 90% after 4 hours under simulated-use conditions that included exposure to UV light, oxygen, and body temperature when formulated with antioxidants and sunscreens. researchgate.net In contrast, significant degradation (up to 80%) was observed in other commercial products over a 6-month period at 25°C. nih.gov The newer synthetic ester, hydroxypinacolone retinoate, has demonstrated prominent stability compared to other retinoids. nih.gov

The glucose ester of retinoic acid, being more water-soluble than fatty acid esters, might have different stability characteristics in aqueous biological environments. However, direct comparative data on the stability of this compound under simulated biological conditions are not currently available.

Table 2: Stability of Various Retinoids Under Different Conditions

| Retinoid | Condition | Duration | Remaining Stability | Source |

| Retinol | Cream with antioxidants/sunscreen (Light, Air, 37°C) | 4 hours | 91.5% | researchgate.net |

| Various Retinoids | Commercial Cosmetics (25°C) | 6 months | 20% - 100% | nih.gov |

| Various Retinoids | Commercial Cosmetics (40°C) | 6 months | 0% - 60% | nih.gov |

| All-trans-retinoic acid | Cream (Stored in the dark) | 90 days | ~87% | researchgate.net |

| Retinyl palmitate | Solution (Stored in the dark) | 90 days | ~78% | researchgate.net |

Interconversion with Other Retinoid Metabolites

The metabolism of vitamin A involves a series of interconversions between different retinoid forms. nih.gov The central pathway involves the reversible oxidation of retinol to retinaldehyde, followed by the irreversible oxidation of retinaldehyde to retinoic acid. nih.gov Retinol can also be esterified with fatty acids to form retinyl esters for storage. nih.gov

Hydrolysis of this compound to free retinoic acid would allow it to enter this established metabolic network. The released retinoic acid could then be subject to the same metabolic processes as endogenously synthesized retinoic acid, including:

Oxidative Catabolism: As mentioned, conversion to 4-hydroxy-RA and 4-oxo-RA by CYP26 enzymes. nih.gov

Isomerization: While all-trans-retinoic acid is the most common isomer, other isomers like 13-cis-retinoic acid and 9-cis-retinoic acid also exist and have biological activity.

Further Conjugation: Retinoic acid can be a substrate for glucuronidation, forming retinoyl β-glucuronide, which facilitates its excretion. nih.gov

It is unlikely that the intact this compound molecule can be directly converted into other retinoid forms like retinol or retinaldehyde without prior cleavage of the ester bond. The hydrolysis to retinoic acid is the key step that integrates this conjugate into the broader retinoid metabolic pathway. This positions this compound as a potential pro-drug or transport form of retinoic acid, which upon cleavage, releases the biologically active molecule. nih.gov

Pathways from Retinol and Retinaldehyde to Retinoic Acid

The biosynthesis of all-trans-retinoic acid from its precursor, all-trans-retinol (vitamin A), is a sequential two-step oxidation process. nih.govnih.gov This metabolic conversion is essential for producing the active form of vitamin A that can regulate gene expression. frontiersin.orgresearchgate.net

The tight control of these enzymatic steps is crucial for maintaining appropriate levels of retinoic acid in tissues. nih.gov

Table 1: Two-Step Oxidation Pathway to Retinoic Acid

| Step | Precursor | Product | Key Characteristic |

|---|---|---|---|

| 1 | Retinol (Vitamin A) | Retinaldehyde | Reversible, Rate-limiting nih.govnih.gov |

Role of Retinal Dehydrogenases (RDHs) and Retinaldehyde Dehydrogenases (RALDHs)

The conversion of retinol to retinoic acid is catalyzed by two distinct classes of enzymes that correspond to the two steps of the synthesis pathway.

Retinol Dehydrogenases (RDHs): The initial, reversible oxidation of retinol to retinaldehyde is catalyzed by retinol dehydrogenases (RDHs), which are part of the short-chain dehydrogenase/reductase (SDR) superfamily, and by cytosolic alcohol dehydrogenases (ADHs). frontiersin.org These enzymes are responsible for managing the first committed step in the synthesis pathway. nih.gov The enzyme Retinol Dehydrogenase 10 (RDH10) is recognized as a primary enzyme responsible for this first step during embryonic development. frontiersin.org The reversible nature of this reaction allows for a dynamic regulation of the precursor pool for retinoic acid synthesis. nih.gov

Retinaldehyde Dehydrogenases (RALDHs): The second and irreversible step, the oxidation of retinaldehyde to retinoic acid, is catalyzed by retinaldehyde dehydrogenases (RALDHs). tennessee.edu These enzymes are members of the aldehyde dehydrogenase (ALDH) superfamily. researchgate.net Several isoforms of RALDH exist, with ALDH1A1, ALDH1A2, and ALDH1A3 being the key enzymes in mice. frontiersin.org These enzymes play a critical role in controlling the final output of retinoic acid, thereby directly influencing the strength of retinoid signaling in various tissues. tennessee.eduucsf.edu The tissue-specific expression of different RALDH isoforms allows for localized and context-dependent synthesis of retinoic acid throughout development and in adult life. ucsf.edu

Table 2: Key Enzymes in Retinoic Acid Synthesis

| Enzyme Class | Abbreviation | Function | Step in Pathway |

|---|---|---|---|

| Retinol Dehydrogenase | RDH | Catalyzes the reversible oxidation of retinol to retinaldehyde. frontiersin.org | 1 |

| Alcohol Dehydrogenase | ADH | Also catalyzes the reversible oxidation of retinol to retinaldehyde. frontiersin.org | 1 |

Catabolism of Retinoic Acid by Cytochrome P450 Enzymes (CYP26s)

The biological activity of retinoic acid is terminated by its catabolism into more polar, inactive metabolites, a process primarily mediated by a specific family of cytochrome P450 enzymes known as CYP26. nih.gov This catabolic pathway is essential for clearing retinoic acid and establishing precise concentration gradients within tissues, which is particularly critical during embryonic development. nih.gov

The CYP26 family consists of three main enzymes: CYP26A1, CYP26B1, and CYP26C1. frontiersin.org These enzymes hydroxylate retinoic acid at various positions on its carbon structure, initiating its inactivation. nih.gov The primary products of this process include 4-hydroxy-RA, 4-oxo-RA, and 18-hydroxy-RA. frontiersin.orgnih.gov These hydroxylated metabolites have significantly lower biological activity and are subsequently processed, often through conjugation reactions like glucuronidation, for final elimination from the body. nih.gov

The expression of CYP26 enzymes is, in many cases, induced by retinoic acid itself, creating a negative feedback loop that ensures tight homeostatic control over its own levels. nih.gov By acting as "sinks" for retinoic acid, CYP26 enzymes protect specific tissues from exposure to RA and help shape the precise signaling gradients necessary for normal development and cellular function. nih.gov

Table 3: CYP26 Enzymes and Their Role in Retinoic Acid Catabolism

| Enzyme | Primary Function | Key Metabolites Produced |

|---|---|---|

| CYP26A1 | Inactivation and clearance of retinoic acid. frontiersin.orgnih.gov | 4-hydroxy-RA, 4-oxo-RA, 18-hydroxy-RA nih.gov |

| CYP26B1 | Establishes RA gradients during development by localized catabolism. nih.gov | 4-hydroxy-RA, 4-oxo-RA, 18-hydroxy-RA nih.gov |

Information regarding "this compound" is not available in the reviewed scientific literature.

Following a comprehensive search of scientific databases and publications, detailed information specifically concerning the chemical compound "this compound" is not available. The current body of scientific literature does not appear to contain specific research on its molecular interactions, cellular mechanisms, receptor binding affinities, or gene regulatory pathways as outlined in the requested article structure.

Searches for this specific compound did not yield studies that would allow for a thorough and accurate discussion of its interaction with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), its transactivation potency relative to all-trans retinoic acid (ATRA), or the influence of a glucose moiety on its biological activity.

However, research is available on a related compound, retinoyl β-glucuronide (RAG) , which is a glucuronic acid conjugate of retinoic acid. It is important to note that a glucose ester and a glucuronide are structurally and functionally distinct molecules. While both involve the attachment of a sugar-like molecule to retinoic acid, their chemical linkage and biological properties differ.

Available studies on retinoyl β-glucuronide indicate the following:

Receptor Binding: Research suggests that retinoyl β-glucuronide itself does not exhibit significant affinity for retinoic acid receptors (RARs). nih.gov

Biological Activity: The biological effects of retinoyl β-glucuronide are thought to be mediated through its in-vivo hydrolysis back to all-trans retinoic acid, which then activates RARs. nih.gov The biological activity of all-trans retinoyl beta-glucuronide (RAG) is reportedly similar to that of all-trans-retinoic acid (RA), but with fewer toxic side effects. nih.govresearchgate.net

Metabolism: Retinoyl β-glucuronide is a known metabolite of all-trans-retinoic acid. nih.gov

Due to the lack of specific data for "this compound," it is not possible to generate the requested article with scientifically accurate and detailed information for each specified section and subsection. The available information on the related compound, retinoyl β-glucuronide, does not directly correspond to the properties of a glucose ester and therefore cannot be substituted to fulfill the request accurately.

Molecular Interactions and Cellular Mechanisms

Interaction with Cellular Retinoic Acid-Binding Proteins (CRABPs)

Cellular retinoic acid-binding proteins (CRABP1 and CRABP2) are small cytosolic proteins that play a key role in regulating the intracellular concentration and trafficking of all-trans-retinoic acid. mdpi.comnih.gov They bind to retinoic acid with high affinity, thereby influencing its availability for metabolic enzymes and nuclear receptors. mdpi.comnih.gov

Direct studies on the intracellular trafficking of retinoic acid glucose ester have not been identified in the current body of scientific literature. However, research on a similar conjugated form, retinoyl β-glucuronide, indicates that it does not bind to CRABP. nih.gov This lack of binding suggests that its intracellular movement and fate are likely different from that of retinoic acid. While retinoic acid's trafficking is closely regulated by CRABPs, which can shuttle it to specific cellular compartments, a conjugated form like a glucose ester may not be recognized by these transport proteins. nih.gov

It has been proposed that retinoid glucuronides might act as a transport form of retinoic acid to target tissues, where they could potentially be hydrolyzed back to retinoic acid to exert their biological effects. nih.gov The intracellular trafficking of retinoic acid itself is known to be altered by its binding to other receptors, such as the mannose-6-phosphate/insulin-like growth factor II receptor (M6P/IGF2R), which can affect the movement of lysosomal enzymes. nih.gov Whether a glucose ester of retinoic acid would have any affinity for such alternative pathways remains to be investigated.

Given that retinoyl β-glucuronide does not exhibit significant affinity for CRABP, it is plausible that this compound also does not directly interact with CRABP1 or CRABP2. nih.gov If this is the case, CRABP1/2 would not play a direct role in mediating signaling initiated by the intact glucose ester molecule.

The established roles of CRABP1 and CRABP2 are intricately linked to their binding of retinoic acid. Holo-CRABP1 (CRABP1 bound to retinoic acid) is thought to channel retinoic acid towards catabolic enzymes, thereby regulating its intracellular levels. nih.gov In contrast, holo-CRABP2 is believed to deliver retinoic acid to retinoic acid receptors (RARs) within the nucleus, directly influencing gene transcription. nih.gov Should this compound undergo intracellular hydrolysis to release free retinoic acid, then CRABP1 and CRABP2 could subsequently bind the liberated retinoic acid and modulate its downstream signaling in their characteristic manners. However, this is contingent on the enzymatic cleavage of the glucose ester bond within the target cell.

Comparative Binding Affinities of Retinoids to CRABP

| Compound | Binding to CRABP | Reference |

|---|---|---|

| Retinoic Acid | High Affinity | mdpi.comnih.gov |

| Retinoyl β-glucuronide | No Significant Affinity | nih.gov |

| This compound | Data Not Available | N/A |

Cross-Talk with Other Nuclear Receptor Pathways (e.g., Peroxisome Proliferator-Activated Receptors)

The signaling pathways of retinoic acid are known to intersect with those of other nuclear receptors, notably the Peroxisome Proliferator-Activated Receptors (PPARs). dntb.gov.ua This cross-talk is often mediated through the Retinoid X Receptor (RXR), which can form heterodimers with both RARs and PPARs. researchgate.netnih.gov The competition for and sequestration of the common partner RXR is a key mechanism underlying this regulatory interplay. nih.gov For instance, the activation of either PPARs or RARs can influence the transcriptional activity of the other, depending on the cellular context and the relative abundance of receptors and their ligands. researchgate.net

Direct evidence of cross-talk between this compound and other nuclear receptor pathways is absent from the scientific literature. The ability of this compound to influence these pathways would likely be indirect and contingent upon its hydrolysis to retinoic acid. Once converted, the resulting retinoic acid could activate RARs, which in turn could modulate the activity of PPARs and other nuclear receptors through the mechanisms described above. The intact glucose ester is not expected to bind to RARs or RXRs, and therefore would not directly participate in this nuclear receptor cross-talk. nih.gov

Key Proteins in Retinoid Signaling

| Compound Name | Abbreviation | Function |

|---|---|---|

| Cellular Retinoic Acid-Binding Protein 1 | CRABP1 | Intracellular transport and metabolism of retinoic acid. |

| Cellular Retinoic Acid-Binding Protein 2 | CRABP2 | Intracellular transport of retinoic acid to the nucleus. |

| Peroxisome Proliferator-Activated Receptor | PPAR | Nuclear receptor involved in lipid and glucose metabolism. |

| Retinoic Acid Receptor | RAR | Nuclear receptor that mediates the genomic effects of retinoic acid. |

| Retinoid X Receptor | RXR | Nuclear receptor that forms heterodimers with RARs and PPARs. |

Biological Roles and Mechanistic Insights from in Vitro and Animal Studies

Investigation of Metabolic Regulation

The regulation of energy homeostasis is a complex process involving intricate signaling pathways. Retinoids, including retinoic acid and its metabolites like RAG, have been identified as significant modulators of glucose and lipid metabolism.

Impact on Glucose Metabolism in Cellular Models

Studies using various cellular models have demonstrated that retinoic acid can directly influence glucose utilization. In differentiated mouse myoblast C2C12 cells, RA has been shown to stimulate glucose uptake. researchgate.net This effect is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. researchgate.net The effects of 10 µM of retinoic acid on glucose uptake were found to be comparable to those of 100 nM insulin (B600854). researchgate.net

In rat L6 muscle cells, long-term treatment with RA in combination with insulin enhanced glucose utilization, primarily by promoting glycogen (B147801) synthesis (glycogenesis). cdnsciencepub.com Furthermore, investigations in L6 myocytes showed that both RA and insulin could inhibit the expression of the glucose transporter 4 (GLUT4), a key protein responsible for insulin-regulated glucose uptake into muscle and fat cells. tennessee.edu

| Treatment | Concentration | Effect on 2-Deoxyglucose Uptake |

|---|---|---|

| Control | - | Baseline |

| Retinoic Acid | 1 µM | Increase |

| Retinoic Acid | 10 µM | Significant Increase (comparable to 100 nM Insulin) |

| Insulin (Positive Control) | 100 nM | Significant Increase |

Data derived from studies on differentiated mouse myoblast C2C12 cells. researchgate.net

Effects on Pancreatic β-Cell Function in Animal Models

Pancreatic β-cells are central to glucose homeostasis through their production and secretion of insulin. Research indicates that retinoic acid signaling is essential for maintaining normal β-cell function and mass. nih.govnih.gov Studies in animal models have shown that vitamin A deficiency impairs glucose-stimulated insulin secretion (GSIS), a defect that can be reversed by administering retinoic acid. nih.govoup.com

In cultured rat islets, physiologic concentrations of retinoic acid were found to stimulate glucokinase activity, the enzyme that acts as the glucose sensor in β-cells. oup.com This stimulation of glucokinase is linked to increased insulin secretion. oup.com Treatment of adult rat islets with 10⁻⁶ M retinoic acid for 24 hours significantly increased insulin secretion at both basal (5.5 mM) and high (16 mM) glucose concentrations. oup.com In diabetic Goto-Kakizaki (GK) rats, however, treatment with all-trans-retinoic acid was found to worsen diabetes symptoms and impair glucose homeostasis, suggesting a complex, context-dependent role. nih.gov

| Islet Type | Glucose Concentration | Increase in Insulin Secretion (%) |

|---|---|---|

| Adult Rat Islets | 5.5 mM | 139.1 ± 39% |

| 16 mM | 60.1 ± 17% | |

| Fetal Rat Islets | 5.5 mM | 33.1 ± 7% |

| 16 mM | 23.7 ± 7% |

Data derived from studies on primary cultures of pancreatic islets. oup.com

Modulation of Hepatic Glucose Uptake and Glycogenesis

The liver plays a crucial role in maintaining blood glucose levels through processes like gluconeogenesis (glucose production) and glycogenesis (glycogen storage). Retinoids have been shown to regulate the expression of key genes involved in these pathways. oup.commdpi.com

In primary hepatocytes from mice, retinoic acid was found to induce the expression of key gluconeogenic enzymes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). oup.com Conversely, studies in cultured neonatal and adult rat hepatocytes demonstrated that all-trans-retinoic acid stimulates glucokinase expression and activity, which is the first step in both glycolysis and glycogenesis. nih.gov The stimulatory effect of retinoic acid on hepatic glucokinase suggests a role in promoting hepatic glucose uptake and glycogen synthesis. nih.gov However, a study in HL1C hepatoma cells found that RA did not increase glycogen content, either by itself or in the presence of insulin, indicating that its effects on glycogenesis may be cell-type specific. pnas.org

| Gene | Treatment (1 µM) | Effect on mRNA Expression |

|---|---|---|

| PEPCK (Phosphoenolpyruvate carboxykinase) | Retinaldehyde | Significant Increase |

| All-trans-retinoic acid | Significant Increase | |

| G6Pase (Glucose-6-phosphatase) | Retinaldehyde | Significant Increase |

| All-trans-retinoic acid | Significant Increase |

Data derived from studies on primary hepatocytes isolated from wild-type mice. oup.com

Influence on Cellular Differentiation Processes

Cellular differentiation is a fundamental process by which a less specialized cell becomes a more specialized cell type. Retinoids are potent regulators of this process in numerous cell lineages.

Analysis of Retinoic Acid Glucose Ester's Role in Keratinocyte Differentiation in Epidermal Models

Retinoids are well-known modulators of epidermal differentiation and are used therapeutically for various skin disorders. nih.gov Studies in cultured human keratinocytes have shown that retinoic acid generally inhibits terminal differentiation. nih.govmdpi.com This is characterized by the suppression of protein markers of cornification, such as transglutaminase, filaggrin, and loricrin. nih.gov

Retinoic acid also alters the expression of keratins, the major structural proteins of keratinocytes. In cultured human epidermal keratinocytes, RA treatment leads to reduced expression of keratins associated with terminal differentiation (e.g., Keratin 1, Keratin 10) and increased expression of keratins typically found in non-cornified epithelia (e.g., Keratin 13, Keratin 19). mdpi.comresearchgate.net In psoriatic skin models, which are characterized by hyperproliferation and aberrant differentiation, retinoic acid was shown to restore the expression of differentiation markers and reduce epidermal thickness. nih.gov

| Keratin Type | Typical Location | Effect of Retinoic Acid Treatment |

|---|---|---|

| Keratin 1, Keratin 10 | Suprabasal, differentiating keratinocytes | Suppressed/Reduced |

| Keratin 5, Keratin 14 | Basal keratinocytes | Reduced |

| Keratin 13, Keratin 19 | Non-keratinized, simple epithelia | Induced/Increased |

Data derived from in vitro studies on cultured human keratinocytes. mdpi.comresearchgate.net

Effects on Other Cell Lineage Differentiation (e.g., adipogenesis, neuronal differentiation)

Adipogenesis: The effect of retinoic acid on the differentiation of preadipocytes into mature fat cells (adipogenesis) is complex and appears to be concentration-dependent. Numerous studies have shown that RA potently inhibits adipogenesis in various cell models, including 3T3-L1 and C3H10T1/2 cells. nih.govresearchgate.net This inhibition is mediated by the suppression of key adipogenic transcription factors like PPARγ and C/EBPα. nih.govejast.org In contrast, some reports suggest that very low concentrations of RA may promote adipogenesis. ejast.org

| Gene | Function | Effect of RA Treatment |

|---|---|---|

| CEBPB, CEBPD | Early adipogenic markers | No significant difference |

| CEBPA | Late adipogenic marker | Dramatically reduced |

| PPARG | Master regulator of adipogenesis | Dramatically reduced |

Data derived from studies on human subcutaneous adipose-derived stem cells (ASCs). nih.gov

Neuronal Differentiation: Retinoic acid is a well-established inducer of neuronal differentiation in various stem cell and cancer cell lines. nih.govuci.edu The ability of RA to promote a switch from proliferation to differentiation is a key aspect of its role in neurogenesis. nih.gov In vitro, RA treatment of embryonic carcinoma cells (like P19) and neuroblastoma cells (like SH-SY5Y) leads to their differentiation into cells expressing neuronal markers and exhibiting neuron-like morphology. uci.edumdpi.com Studies in embryonic rat spinal cord-derived neural stem cells (NSCs) showed that RA promoted the growth of cellular dendrites and increased the number of cells expressing the neuronal marker β-tubulin III, while decreasing the expression of the astrocyte marker GFAP. e-century.us

| Marker | Cell Type Indicated | Effect of RA Treatment |

|---|---|---|

| β-tubulin III | Neuron | Increased protein expression |

| GFAP (Glial fibrillary acidic protein) | Astrocyte | Decreased protein expression |

| NeuN (Neuronal nuclear antigen) | Mature Neuron | Increased number of positive cells |

Data derived from in vitro studies on NSCs isolated from embryonic rat spinal cord. pnas.orge-century.us

Regulation of Cellular Proliferation and Apoptosis in Experimental Systems

The direct effects of this compound on cellular proliferation and apoptosis have not been extensively characterized in the scientific literature. The majority of research in this area has focused on the parent compound, all-trans-retinoic acid, which is known to have complex, context-dependent effects on cell fate, inducing either proliferation or apoptosis depending on the cell type and the specific nuclear receptors it activates. rsc.org For instance, atRA can inhibit cell growth in certain tumor lines by binding to the retinoic acid receptor (RAR), while in other contexts, it may promote proliferation by activating the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). rsc.org

Studies on the closely related metabolite, retinoyl β-glucuronide (RAG), have shown that it possesses biological activity similar to atRA, often with reduced toxicity. nih.gov RAG has been demonstrated to inhibit tumor growth in animal models, an effect comparable to that of atRA. nih.gov It is hypothesized that RAG may act as a prodrug, being hydrolyzed back to atRA in target tissues. However, whether this compound shares these properties or has a distinct mechanism of action in regulating cell proliferation and apoptosis remains to be elucidated through direct experimental investigation.

Role in Vitamin A Homeostasis and Storage Mechanisms

Vitamin A homeostasis is a tightly regulated process involving the uptake, storage (primarily as retinyl esters in the liver), and metabolism of dietary vitamin A into its active forms like atRA. glpbio.comnih.gov The catabolism of atRA is a critical part of this regulation, preventing retinoid toxicity. This is primarily achieved through oxidation by cytochrome P450 enzymes and subsequent conjugation to polar molecules to facilitate excretion. nih.gov

Glucuronidation, the attachment of glucuronic acid, is a well-established phase II metabolic process for atRA, forming retinoyl β-glucuronide. The formation of a glucose ester represents an alternative glycosylation pathway. While the precise physiological role of this compound is not extensively detailed, its formation would similarly increase the water solubility of the lipophilic retinoic acid molecule, likely marking it for elimination.

It is important to distinguish the glucose ester of retinoic acid from retinyl glucosides, which are conjugates of retinol (B82714) (the alcohol form of vitamin A) and glucose. Retinyl glucosides have been shown to be hydrolyzed to retinol and can support growth in vitamin A-deficient animals, indicating they can serve as a source of vitamin A. glpbio.com The potential for this compound to be hydrolyzed back to active atRA, thereby serving as a transport or temporary storage form, is a plausible but currently unproven hypothesis.

Exploration of Effects in Specific Animal Models (e.g., diabetic models, vitamin A-deficient models)

Direct studies investigating the effects of administering this compound in diabetic or vitamin A-deficient animal models are not available in the current body of peer-reviewed literature. However, research using the parent compound, retinoic acid, and the related metabolite, retinyl glucoside, provides a framework for potential areas of investigation.

Diabetic Models

Studies have shown that all-trans-retinoic acid (atRA) may have protective effects in the early stages of diabetic nephropathy in streptozotocin-induced diabetic rats. nih.gov Treatment with atRA was found to suppress inflammatory markers and decrease proteinuria. nih.gov Given that retinoid signaling is implicated in glucose metabolism and insulin sensitivity, exploring the effects of a potentially less toxic, water-soluble metabolite like this compound in these models would be a logical next step. e-dmj.orgnih.gov

Vitamin A-Deficient Models

In animal models of vitamin A deficiency, the body's mechanisms for conserving and utilizing existing vitamin A stores are upregulated. Research on a related compound, all-trans-retinyl β-glucose, demonstrated that it could promote growth in vitamin A-deficient rats and was rapidly hydrolyzed to retinol. glpbio.com This suggests that glycosylated forms of retinoids can be biologically active, likely by serving as a source of the parent vitamin. Studies in vitamin A-deficient rats have shown that the conversion of retinoyl β-glucuronide to retinoic acid is enhanced, suggesting an adaptive mechanism to reclaim active retinoid from its conjugated metabolite. biosynth.com It is plausible that this compound could play a similar role, potentially being hydrolyzed to release atRA in tissues, although this requires experimental verification.

The table below summarizes findings on a related compound, retinyl β-glucose, in a vitamin A-deficient rat model, which may provide a basis for future studies on this compound.

| Compound | Animal Model | Key Findings | Reference |

| All-trans-retinyl β-glucose | Vitamin A-deficient rats | Exhibited 67-100% of the growth-promoting activity of retinol. | glpbio.com |

| Was quickly hydrolyzed to retinol in metabolic studies. | glpbio.com |

Future research is necessary to directly assess the biological activities of this compound and determine its specific roles in health and disease.

Analytical Methodologies for Retinoic Acid Glucose Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Retinoic Acid Glucose Ester from complex biological matrices or reaction mixtures and for its precise quantification. The choice of method depends on the required sensitivity, selectivity, and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the analysis of retinoids. nih.govnih.gov Due to the conjugated polyene chain in the retinoic acid moiety, this compound exhibits strong UV absorbance, making this a suitable detection method. pnas.org

Typically, reversed-phase HPLC is employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. jfda-online.com The addition of the polar glucose molecule would make this compound more hydrophilic than its parent, all-trans-retinoic acid, leading to a shorter retention time on a reversed-phase column under identical conditions. The UV detector is generally set to the absorption maximum (λmax) of the retinoid chromophore, which is around 340-350 nm. nih.gov Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration.

Table 1: Representative HPLC Parameters for Retinoid Analysis

| Parameter | Typical Value/Condition for Retinoids | Predicted Adaptation for this compound |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 or a more polar phase like C8 |

| Mobile Phase | Acetonitrile (B52724)/Methanol/Water with 0.1% Formic or Acetic Acid jfda-online.com | Higher percentage of aqueous component in the mobile phase to ensure retention and separation |

| Elution Mode | Isocratic or Gradient | Gradient elution is likely necessary for complex samples |

| Flow Rate | 1.0 - 1.5 mL/min jfda-online.com | 1.0 - 1.5 mL/min |

| Detection (UV) | 340 - 350 nm nih.gov | ~350 nm (The glucose moiety is not expected to significantly shift the λmax of the retinoid chromophore) |

| Internal Standard | Retinyl acetate (B1210297) or synthetic retinoid analogues | A structurally similar, stable ester could be used |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity

For high sensitivity and specificity, particularly in complex biological samples where concentrations are low, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. pnas.orgplos.org This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Following chromatographic separation, the analyte is ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), and then detected. plos.org

The mass spectrometer can be operated in full-scan mode to determine the molecular weight of the compound or in Selected Reaction Monitoring (SRM) mode for quantification. In SRM, a specific parent ion (precursor ion) is selected and fragmented, and a resulting characteristic fragment ion (product ion) is monitored. This process is highly specific and significantly reduces background noise, enabling detection at picogram or even femtogram levels. researchgate.net

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Predicted Value/Condition |

| Ionization Mode | ESI or APCI, likely in positive or negative ion mode |

| Parent Ion [M+H]⁺ (Expected) | m/z 463.26 (C₂₆H₃₈O₇ + H⁺) |

| Parent Ion [M-H]⁻ (Expected) | m/z 461.25 (C₂₆H₃₈O₇ - H⁺) |

| Potential Fragment Ions | m/z 301 (corresponding to the loss of the glucose moiety), m/z 283 (from further fragmentation of retinoic acid) |

| Detection Mode | Selected Reaction Monitoring (SRM) for quantification |

Chromatographic Methods for Isomeric Differentiation

Retinoids, including retinoic acid, exist as several geometric isomers (e.g., all-trans, 9-cis, 13-cis). Current time information in Bangalore, IN. It is plausible that this compound could also exist in different isomeric forms, depending on the isomer of retinoic acid used in its synthesis or formed through in-situ isomerization. Distinguishing these isomers is crucial as they can have different biological activities.

HPLC methods, both reversed-phase and normal-phase, have been developed to separate retinoic acid isomers. Current time information in Bangalore, IN. Normal-phase HPLC, using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a small amount of a polar modifier like isopropanol), often provides better resolution for geometric isomers. nih.gov The specific elution order of the isomers would depend on the exact chromatographic conditions. These established methods for retinoic acid isomers serve as a direct template for developing separation protocols for the potential isomers of this compound.

Spectroscopic Approaches

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, confirming its identity and providing detailed information about its chemical bonds and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. hmdb.caresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be required to fully characterize this compound.

The ¹H NMR spectrum would show characteristic signals for the protons on the polyene chain and the trimethylcyclohexenyl ring of the retinoic acid moiety, in addition to the signals from the glucose unit, most notably the anomeric proton (H-1' of glucose). The chemical shift and coupling constant of this anomeric proton are diagnostic for determining the α or β configuration of the glycosidic bond. The ¹³C NMR spectrum would complement this by showing signals for all carbon atoms in the molecule, including the ester carbonyl carbon.

Table 3: Predicted Key NMR Signals for all-trans-Retinoic Acid β-D-Glucose Ester (in CDCl₃)

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Retinoid | Olefinic Protons | 5.5 - 7.8 | 120 - 155 |

| Methyl Protons (C-1, C-5, C-9, C-13) | 1.0 - 2.4 | 12 - 29 | |

| Ester Carbonyl (C-15) | - | ~166 | |

| Glucose | Anomeric Proton (H-1') | ~5.6 (d, J ≈ 8 Hz for β-anomer) | ~95 |

| Other Sugar Protons (H-2' to H-6') | 3.5 - 4.5 | 60 - 80 |

Note: These are predicted values based on known spectra of retinoic acid and glucose derivatives. Actual values may vary. nih.govacs.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.netresearchgate.net The IR spectrum of this compound would be significantly different from that of retinoic acid.

The most notable change would be the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3300-2500 cm⁻¹) and the shift of the carbonyl (C=O) stretching frequency. The carboxylic acid C=O stretch in retinoic acid (around 1690 cm⁻¹) would be replaced by a higher frequency ester C=O stretch (typically 1750-1735 cm⁻¹) in the glucose ester. researchgate.net Furthermore, the spectrum would be dominated by strong and broad C-O stretching absorptions from the numerous alcohol and ether linkages within the glucose moiety, typically in the 1200-1000 cm⁻¹ region. researchgate.net

Table 4: Key IR Absorption Bands for Functional Group Identification

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected in Retinoic Acid | Expected in this compound |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Yes | No |

| O-H Stretch (Alcohol) | 3500 - 3200 (broad) | No | Yes (from glucose moiety) |

| C-H Stretch (sp²) | 3100 - 3000 | Yes | Yes |

| C-H Stretch (sp³) | 3000 - 2850 | Yes | Yes |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Yes (~1690 cm⁻¹) | No |

| C=O Stretch (Ester) | 1750 - 1735 | No | Yes |

| C=C Stretch | 1680 - 1620 | Yes | Yes |

| C-O Stretch | 1300 - 1000 | Yes | Yes (more intense due to glucose) |

Fluorescence Spectroscopy for Detection in Biological Matrices

Fluorescence spectroscopy presents a potential, albeit challenging, method for the detection and quantification of retinoic acid and its derivatives, such as this compound, in biological samples. The intrinsic fluorescence of retinoids stems from the conjugated double bond system in their polyene chain. researchgate.net This property has been successfully utilized for the analysis of retinol (B82714) and retinyl esters, which are present in relatively high concentrations in circulation. nih.gov However, retinoic acids exhibit significantly weaker native fluorescent properties compared to retinol, which can limit the sensitivity of direct fluorescence detection, especially for the low physiological concentrations typically found in tissues. researchgate.net

The application of fluorescence spectroscopy for this compound would leverage the inherent spectral characteristics of the retinoic acid moiety. The detection would involve exciting the molecule at its maximum absorption wavelength (typically in the UV-A range around 350 nm) and measuring the emitted fluorescence at a longer wavelength. researchgate.netnih.gov However, the low quantum yield of retinoic acid and potential spectral overlap with other endogenous fluorescent molecules in complex biological matrices can present significant analytical hurdles. researchgate.net

To overcome these limitations, several strategies can be employed:

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): Coupling HPLC with a fluorescence detector (HPLC-FLD) is the most viable approach. This allows for the chromatographic separation of this compound from interfering compounds prior to detection, thereby enhancing specificity and reducing background noise. researchgate.net

Fluorescent Derivatization: While not ideal as it involves an extra chemical reaction step, derivatizing the carboxylic acid group of retinoic acid with a fluorescent tag could be a strategy to enhance detection sensitivity, although this would alter the native compound.

Use of Fluorescent Analogues: Research has led to the development of synthetic analogues of all-trans-retinoic acid (ATRA) that are designed to be highly fluorescent. sigmaaldrich.com These probes can be used in competitive binding assays or as tools to study interactions, providing an indirect way to investigate the biological systems involving this compound. sigmaaldrich.com These probes exhibit solvatochromatic properties, meaning their fluorescence emission intensity and wavelength are dependent on the polarity of their local environment. sigmaaldrich.com

Despite the challenges, fluorescence spectroscopy, particularly when combined with powerful separation techniques like HPLC, remains a valuable tool in the broader field of retinoid analysis and could be adapted for specific research questions involving this compound.

Considerations for Bioanalysis in Research Samples

The accurate quantification of this compound in biological samples is a complex task that requires meticulous attention to sample handling, extraction, and analysis to ensure data integrity. The inherent chemical instability of the retinoid structure and the complexity of biological matrices are the primary challenges. nih.govresearchgate.net

The goal of sample preparation is to efficiently isolate this compound from the biological matrix while minimizing degradation and interference. Given the ester's structure, combining a polar glucose moiety with a lipophilic retinoic acid tail, extraction protocols must be carefully optimized. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques. uqam.caresearchgate.net

General Protocol Steps:

Homogenization: Tissue samples (e.g., liver, pancreas) are typically homogenized in a buffer, often on ice to minimize enzymatic degradation. biorxiv.org All steps must be performed under yellow or red light to prevent photoisomerization. nih.govresearchgate.net

Protein Precipitation & Lysis: An organic solvent like ethanol (B145695), methanol, or acetonitrile is added to the sample (e.g., plasma, tissue homogenate) to precipitate proteins and disrupt cell membranes. nih.gov For tissues, saponification with ethanolic potassium hydroxide (B78521) (KOH) may be used to hydrolyze triglycerides and release retinoids, though this step must be carefully evaluated to ensure it does not cleave the glucose ester bond.

Extraction: A non-polar organic solvent, most commonly hexane, is added to extract the lipophilic retinoids from the aqueous phase. biorxiv.orgresearchgate.net The mixture is vortexed and then centrifuged to achieve phase separation. biorxiv.org The upper organic layer containing the retinoids is carefully collected. This step may be repeated to maximize recovery.

Drying and Reconstitution: The collected organic solvent is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a small volume of a solvent compatible with the analytical system (e.g., methanol, mobile phase). iarc.fr

The choice of protocol can be adapted for different matrices as summarized in the table below.

| Matrix | Extraction Method | Key Considerations |

| Plasma/Serum | Liquid-Liquid Extraction (LLE) | Protein precipitation with acetonitrile or ethanol is a critical first step. nih.gov Addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended. iarc.fr |

| Liver Tissue | LLE after homogenization | Liver's high lipid content may require a saponification step, which must be tested for compatibility with the glucose ester linkage. nih.gov |

| Cell Cultures | LLE after cell lysis | Cells are scraped and lysed. The extraction protocol is similar to that for plasma, but on a smaller scale. nih.gov |

| Pancreas/Brain | LLE or SPE | These tissues have unique matrix compositions; SPE may be used for additional cleanup after an initial LLE to remove specific interferences. researchgate.netpnas.org |

This table is an interactive representation of common protocols for retinoid extraction, which would be adapted for this compound.

Retinoids are notoriously unstable, being sensitive to light, heat, acid, and oxygen. iarc.frwho.int Exposure to these factors can lead to rapid degradation and cis-trans isomerization of the polyene chain, converting the biologically active all-trans isomer into other forms, such as 9-cis or 13-cis-retinoic acid. diva-portal.orgmdpi.com Ensuring the isomeric state is preserved from sample collection to analysis is paramount for accurate biological interpretation.

Key Mitigation Strategies:

Light Protection: All procedures, from sample collection to analysis, must be conducted under dim yellow or red light to prevent photo-induced isomerization and degradation. nih.govresearchgate.net Amber glass vials should be used for sample collection and storage. nih.gov

Temperature Control: Samples should be kept on ice or at 4°C during processing and stored long-term at -80°C. nih.goviarc.fr Repeated freeze-thaw cycles must be avoided. Studies show that retinoids in plasma are stable for months when stored at -80°C. nih.gov

Atmosphere Control: To prevent oxidation, solutions can be purged with an inert gas like nitrogen or argon. diva-portal.org The addition of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to extraction solvents is a standard practice. iarc.frdiva-portal.org

Matrix Stabilization: Biological matrices like serum can have a stabilizing effect on retinoids compared to pure aqueous solutions, likely due to protein binding. nih.govnih.gov However, in serum-free cell culture media, retinoids degrade much more rapidly. nih.govresearchgate.net

| Factor | Effect on Retinoids | Mitigation Strategy |

| UV/White Light | Isomerization (e.g., all-trans to 13-cis) and degradation. nih.gov | Work under yellow/red light; use amber vials. nih.gov |

| Heat | Accelerates degradation and thermal isomerization. diva-portal.org | Keep samples on ice during processing; store long-term at -80°C. nih.gov |

| Oxygen | Oxidative degradation of the polyene chain. diva-portal.org | Add antioxidants (e.g., BHT); store under inert gas (nitrogen/argon). iarc.frdiva-portal.org |

| Acidic pH | Can catalyze degradation and isomerization. diva-portal.org | Use buffered solutions and avoid strong acids where possible. |

This interactive table summarizes critical factors affecting retinoid stability and the corresponding strategies to ensure analytical accuracy.

Biological samples are exceedingly complex, containing numerous endogenous compounds (lipids, hormones, etc.) that can interfere with the analysis of a target analyte. nih.govuqam.ca This "matrix effect" is a primary challenge in quantitative bioanalysis, potentially causing ion suppression or enhancement in mass spectrometry and co-elution in chromatography. sciex.com

Strategies to Minimize Matrix Effects:

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) is essential. nih.gov Utilizing a high-resolution column, such as a reversed-phase C18, and optimizing the mobile phase gradient can effectively separate the this compound from many interfering components. iarc.fr

Selective Extraction: A well-designed LLE or SPE protocol can significantly clean up the sample, removing a large portion of interfering substances before the sample is even introduced to the analytical instrument. uqam.ca

Advanced Mass Spectrometry Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for retinoid quantification due to its superior sensitivity and selectivity. nih.govresearchgate.net

Selected Reaction Monitoring (SRM): This technique monitors a specific precursor-to-product ion transition, greatly reducing chemical noise and enhancing specificity.

Ionization Method: Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for retinoid analysis as it can be less susceptible to matrix-induced ion suppression. sciex.com

Differential Mobility Spectrometry (DMS): Techniques like SelexION® technology can be used as a post-chromatography separation tool. DMS separates ions based on their size, shape, and chemical properties as they drift through a gas under an electric field, providing an additional dimension of separation to resolve the analyte from co-eluting matrix interferences. sciex.com

Use of Internal Standards: The addition of a stable isotope-labeled internal standard (e.g., containing ¹³C or ²H) that is chemically identical to the analyte is crucial. This standard co-elutes with the analyte and experiences the same matrix effects and losses during sample preparation, allowing for accurate correction and reliable quantification. nih.gov

By implementing a combination of these strategies, the impact of matrix interferences can be effectively minimized, leading to robust and reliable quantitative data for this compound in research samples.

Future Directions and Emerging Research Avenues

Elucidation of Unresolved Questions Regarding Intracellular Trafficking and CRABP Interactions

The intracellular journey of retinoids is tightly regulated by a suite of binding proteins. However, the specific mechanisms governing the transport of RAGE are largely unknown. Future research should focus on:

Identifying RAGE-specific transporters: While cellular retinoic acid-binding proteins (CRABPs) I and II are known to bind all-trans-retinoic acid (atRA) with high affinity, their interaction with RAGE has not been thoroughly investigated. nih.govresearchgate.net Studies are needed to determine if CRABPs or other intracellular lipid-binding proteins recognize and transport RAGE. nih.gov

Characterizing the role of CRABPs in RAGE metabolism: CRABPs are known to channel atRA to metabolic enzymes like those in the cytochrome P450 family (CYPs). nih.govresearchgate.net It is crucial to investigate whether CRABPs facilitate the delivery of RAGE to enzymatic pathways for either activation or catabolism. Understanding these interactions will clarify how the cell regulates RAGE's availability and function. nih.gov

Investigating subcellular localization: The specific subcellular compartments where RAGE exerts its effects are yet to be identified. Research should aim to map the intracellular distribution of RAGE and determine how its localization is controlled.

Further Investigation into Contradictory Evidence in Cellular Differentiation Studies

The effects of retinoids on cellular differentiation can be complex and sometimes contradictory. mdpi.comresearchgate.net While atRA is a well-established differentiation agent in many cell types, the role of RAGE in this process is unclear. frontiersin.orgnih.gov Future studies should address:

Cell-type specific effects: The response to retinoids can vary significantly between different cell lines and tissues. mdpi.comphysiology.org It is essential to conduct systematic studies of RAGE's effects on differentiation in a variety of cellular models, including those where atRA has shown conflicting results. physiology.org

Concentration-dependent responses: The biological effects of retinoids can be highly dependent on their concentration. frontiersin.org Dose-response studies are needed to determine if RAGE promotes or inhibits differentiation at different physiological and pharmacological concentrations.

Interaction with other signaling pathways: Retinoid signaling pathways are known to cross-talk with other cellular signaling networks. nih.gov Research should explore how RAGE's effects on differentiation are modulated by other signaling molecules and pathways.

Exploration of Interactions with Novel Retinoid-Binding Proteins and Receptors

The known retinoid-binding proteins and receptors may not represent the complete picture. The discovery of novel binding partners could reveal new biological functions for RAGE. Research in this area should include:

Screening for novel RAGE-binding proteins: Utilizing techniques like affinity chromatography and mass spectrometry to identify proteins from cell and tissue extracts that specifically bind to RAGE. In crustaceans, for instance, a novel cellular retinoic acid/retinol (B82714) binding protein has been identified, suggesting the existence of other, yet undiscovered, binding proteins in other species. researchgate.net

Characterizing the functional consequences of binding: Once novel binding proteins are identified, it is critical to determine how this interaction affects RAGE's stability, metabolism, and biological activity.

Investigating non-canonical receptor interactions: While the classical retinoid receptors (RARs and RXRs) are primary mediators of retinoid action, there is growing evidence for non-genomic effects. nih.gov Studies should explore whether RAGE can interact with other nuclear receptors or membrane-bound receptors to elicit biological responses. nih.govmdpi.com

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

A significant hurdle in understanding the role of RAGE is the technical challenge of accurately measuring its levels and those of its metabolites in biological samples. mdpi.comnih.gov Future efforts should focus on:

Improving detection and quantification methods: Developing more sensitive and specific analytical techniques, such as advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for the accurate measurement of RAGE and its metabolic products in complex biological matrices. researchgate.netjdermis.com High-performance liquid chromatography (HPLC) coupled with MS/MS has proven effective for other retinoids and could be adapted for RAGE. nih.govnih.gov

Metabolomic profiling in response to RAGE: Using these advanced techniques to perform comprehensive metabolomic analyses of cells and tissues treated with RAGE. This will help to identify the metabolic pathways affected by RAGE and uncover its downstream biological effects.

Standardizing analytical protocols: Establishing standardized protocols for sample collection, preparation, and analysis will be essential for ensuring the reproducibility and comparability of data across different studies. mdpi.com

Mechanistic Studies of Retinoic Acid Glucose Ester in Defined Biological Systems

To fully comprehend the physiological and pathophysiological roles of RAGE, it is imperative to conduct detailed mechanistic studies in well-defined biological systems. This includes:

Utilizing in vitro models: Employing cell culture systems to dissect the molecular mechanisms of RAGE action. This could involve using reporter gene assays to assess the activation of retinoid receptors and gene expression profiling to identify RAGE target genes.

Developing animal models: Creating and utilizing animal models, such as knockout or transgenic mice, to study the in vivo functions of RAGE. These models will be invaluable for understanding the role of RAGE in development, metabolism, and disease. For example, studies on retinoid metabolism in diabetic animal models have provided significant insights. mdpi.com

Investigating the role of RAGE in specific disease states: Given the known involvement of retinoids in various diseases, future research should explore the potential role of RAGE in conditions such as cancer, metabolic disorders like diabetes, and inflammatory diseases. nih.govmdpi.com

Q & A

Q. What are the established protocols for synthesizing and characterizing retinoic acid glucose ester (RAGE)?

- Methodological Answer :

RAGE synthesis typically involves esterification of retinoic acid with glucose derivatives under controlled conditions. Key steps include:- Chemical Synthesis : Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate carboxylic acid groups in retinoic acid for conjugation with glucose hydroxyl groups .

- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate RAGE .

- Characterization : Validate via -NMR (for structural confirmation), mass spectrometry (for molecular weight), and UV-Vis spectroscopy (to quantify retinoic acid content) .

- Quality Control : Ensure batch-to-batch consistency using standardized protocols for solubility, stability, and absence of hydrolytic byproducts .

Q. What in vitro models are recommended for studying RAGE’s effects on cellular differentiation?

- Methodological Answer :

- Cell Lines : Use pluripotent stem cells (e.g., NIH/3T3 fibroblasts) or adipocyte models (e.g., 3T3-L1) to assess RAGE’s impact on differentiation markers like PPARγ or C/EBPα .

- Dose Optimization : Conduct dose-response assays (0.1–10 µM RAGE) with retinoid receptor antagonists (e.g., AGN193109) to isolate receptor-specific effects .

- Endpoint Assays : Combine flow cytometry (cell cycle analysis), qPCR (gene expression of RARβ or RXRα), and Oil Red O staining (lipid accumulation) .

- Controls : Include retinoic acid and glucose-only treatments to distinguish RAGE-specific effects .

Q. How should researchers design experiments to assess RAGE’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate RAGE in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare to retinoic acid .

- Enzymatic Resistance : Treat RAGE with esterases (e.g., porcine liver esterase) and quantify liberated retinoic acid using LC-MS .

- Statistical Design : Use a factorial design with triplicate samples, ANOVA for inter-group comparisons, and Bonferroni correction for multiple testing .

Advanced Research Questions

Q. How can researchers investigate RAGE’s role in gene regulation networks linked to lipid metabolism?

- Methodological Answer :

- Transcriptomic Profiling : Perform RNA sequencing on RAGE-treated adipocytes or hepatocytes. Prioritize genes involved in lipid oxidation (e.g., CPT1A) or storage (e.g., FASN) .

- Mechanistic Validation : Use chromatin immunoprecipitation (ChIP) to test RAGE’s binding to promoters of lipid-related transcription factors (e.g., RORα, LXRβ) .

- Pathway Analysis : Integrate data with tools like STRING or KEGG to map interactions between RAGE-modulated genes and metabolic pathways .

Q. How should contradictions in RAGE’s effects across experimental models (e.g., in vitro vs. in vivo) be addressed?

- Methodological Answer :

- Confounding Variables : Audit differences in bioavailability (e.g., serum protein binding in in vivo models) or cellular uptake efficiency .

- Dose Equivalence : Normalize RAGE doses across models using pharmacokinetic parameters (e.g., AUC from plasma concentration-time curves) .

- Meta-Analysis : Apply PRISMA guidelines to systematically compare studies, focusing on covariates like model species, diet, and endpoint assays .

Q. What are best practices for integrating omics data (e.g., transcriptomics, metabolomics) with phenotypic data in RAGE studies?

- Methodological Answer :

- Multi-Omics Integration : Use weighted gene co-expression network analysis (WGCNA) to link transcript clusters with metabolic phenotypes (e.g., glucose uptake) .

- Data Validation : Confirm omics findings with functional assays (e.g., siRNA knockdown of candidate genes) .

- Visualization : Employ Sankey diagrams or heatmaps to highlight correlations between RAGE treatment, gene modules, and phenotypic outcomes .

Methodological Frameworks for Rigorous Research

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope .

- Ethical and Statistical Compliance : Adhere to ARRIVE guidelines for in vivo studies and pre-register analysis plans to mitigate bias .

- Data Presentation : Use SI units, avoid redundant graphs, and report absolute values (not just percentages) with error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products